N-benzyl-N-(2-methoxybenzyl)ethanamine
Description
Properties
IUPAC Name |
N-benzyl-N-[(2-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-3-18(13-15-9-5-4-6-10-15)14-16-11-7-8-12-17(16)19-2/h4-12H,3,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAQEZHABFFRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101218596 | |
| Record name | N-Ethyl-2-methoxy-N-(phenylmethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415932-25-1 | |
| Record name | N-Ethyl-2-methoxy-N-(phenylmethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=415932-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-2-methoxy-N-(phenylmethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(2-methoxybenzyl)ethanamine typically involves the following steps:
Starting Materials: Benzyl chloride, 2-methoxybenzyl chloride, and ethanamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Oxidation:
The benzylic positions (adjacent to nitrogen) are susceptible to oxidation:
Reduction:
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Catalytic Hydrogenation : Reduces aromatic rings to cyclohexane derivatives.
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LiAlH₄/NaBH₄ : No significant reactivity reported for the tertiary amine .
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs on the methoxybenzyl ring:
Nitration :
Halogenation :
-
Reagents : Br₂/FeBr₃ or Cl₂/FeCl₃.
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Position : Ortho/para to the methoxy group, influenced by steric hindrance .
Functionalization at the Ethylamine Chain
The ethylamine backbone can undergo alkylation or acylation:
Alkylation :
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Reagents : Alkyl halides (e.g., CH₃I) in the presence of a base (K₂CO₃).
Acylation :
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Reagents : Acetyl chloride or acetic anhydride.
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Product : Amides, with yields >75% under anhydrous conditions .
Stability and Degradation
Scientific Research Applications
Chemical Structure and Synthesis
N-benzyl-N-(2-methoxybenzyl)ethanamine features a unique chemical structure that includes a benzyl group and a methoxy-substituted benzyl moiety attached to an ethanamine backbone. Its molecular formula is , with a molecular weight of approximately 257.33 g/mol. The synthesis of this compound can be achieved through various methods, including:
- Iminization Reaction : Benzaldehyde reacts with a primary amine to form an imine, which is subsequently hydrogenated to yield the desired N-benzylamine.
- Reagent Variations : Different solvents (e.g., methanol, ethanol) and catalysts (e.g., palladium on carbon) can be employed to optimize the reaction conditions for higher yields and purity .
This compound exhibits significant biological activity, particularly as a serotonergic compound. Research indicates that compounds with similar structures can act as agonists for the 5-HT2A receptor, which is implicated in various neuropsychological effects, including hallucinogenic activity. The introduction of the N-benzyl group enhances the binding affinity to serotonin receptors, particularly the 5-HT2A receptor, which is crucial for their hallucinogenic properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship analyses suggest that modifications at different positions on the benzene rings significantly affect receptor binding and biological activity. For example:
- Compounds like N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine exhibit subnanomolar affinity for the 5-HT2A receptor, indicating that similar modifications could enhance the biological profile of this compound.
- The presence of specific substituents in meta or ortho positions on the benzyl group has been shown to enhance receptor affinity and functional activity .
Potential Applications in Pharmacological Research
The compound's unique structural characteristics make it a subject of interest in pharmacological research. Some potential applications include:
- Psychedelic Research : Due to its serotonergic properties, this compound may be explored for its effects on perception and cognition, contributing to studies on psychedelics and their therapeutic potential.
- Drug Development : Its ability to interact with serotonin receptors makes it a candidate for developing new therapeutics targeting mood disorders and other neuropsychological conditions .
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their key features:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-benzylphenethylamine | Benzene ring with ethylamine | Known for hallucinogenic properties; increases 5-HT2A affinity significantly |
| N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine | Dimethoxy substitution on phenethylamine | Exhibits high potency at 5-HT2A receptor; used as a research chemical |
| N-benzyl-1-(4-methoxyphenyl)methanamine | Similar structure with different substitution | Investigated for pharmacological effects; shows varied receptor interaction profiles |
| N-benzyl-5-methoxytryptamines | Tryptamine backbone with benzyl substitution | Potent at serotonin receptors; studied for psychoactive effects |
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The absence of 2,5-dimethoxyphenyl substitution in the target compound distinguishes it from NBOMe derivatives, which are known for potent 5-HT2A receptor activity .
Pharmacological and Toxicological Comparisons
Receptor Affinity
- NBOMe Derivatives: Exhibit high affinity for 5-HT2A receptors (Ki values < 1 nM), correlating with hallucinogenic effects. For example, 25I-NBOMe binds with Ki = 0.044 nM .
- This compound: No direct receptor data available. However, structural analogs without the 2,5-dimethoxyphenyl group (e.g., N-benzylphenethylamines) show reduced 5-HT2A affinity, suggesting lower psychoactivity .
Toxicity Profiles
- Cardiotoxicity : 25C-NBOMe and 25D-NBOMe induce arrhythmias and increase PAK1 expression in vitro, linked to oxidative stress .
- Neurotoxicity : NBOMe compounds are associated with seizures and hyperthermia due to excessive serotonin receptor activation .
- Target Compound: Limited toxicity data; however, N-benzyl derivatives generally exhibit milder effects compared to NBOMe series .
Legal and Regulatory Status
- This compound: Not currently regulated, but structural similarity to NBOMe derivatives may prompt future scrutiny .
Analytical Differentiation
Chromatography-mass spectrometry is critical for distinguishing positional isomers. Key findings:
Q & A
Q. What are the key synthetic routes for N-benzyl-N-(2-methoxybenzyl)ethanamine, and how is purity validated?
- Methodological Answer : A common synthesis involves refluxing 2-methoxybenzylamine with acetic acid in ethanol for 6 hours, followed by recrystallization to isolate the product . Purity and structural confirmation are achieved via gas chromatography/mass spectrometry (GC/MS) and ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC/HRMS). These techniques detect impurities and validate molecular ion peaks (e.g., m/z 284.1753 for the parent compound) .
Q. What is the pharmacological mechanism of action of this compound derivatives?
- Methodological Answer : Derivatives like 25I-NBOMe and 25B-NBOMe act as potent agonists of serotonin 5-HT2A receptors. Binding affinity is quantified via radioligand displacement assays, showing pKi values of ~8.57 for 5-HT2A in human models. Functional activity is confirmed using calcium flux assays in transfected HEK293 cells .
Q. How are these compounds regulated, and what are their legal implications for research?
- Methodological Answer : Many analogs (e.g., 25I-NBOMe, 25C-NBOMe) are classified as Schedule I substances in the U.S. and EU due to hallucinogenic properties. Researchers must verify local controlled substance lists (e.g., U.S. DEA Schedule I, EU Council Decision 2014/688) and obtain appropriate licenses for handling .
Advanced Research Questions
Q. How can positional isomers of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine be differentiated analytically?
- Methodological Answer : Isothermal gas chromatography (GC) at 220°C effectively separates positional isomers (e.g., 25H-NBOMe variants). Post-derivatization with trifluoroacetic anhydride (TFAA) generates distinct fragmentation patterns in electron ionization (EI)-MS, such as m/z 121 for 2,5-dimethoxy isomers versus m/z 135 for 3,4-dimethoxy analogs. Liquid chromatography-tandem MS (LC-MS/MS) without derivatization further discriminates isomers via retention time shifts .
Q. What are the metabolic pathways of N-benzyl-substituted phenethylamines in human hepatocytes?
- Methodological Answer : In vitro metabolism studies using pooled human hepatocytes and LC-HRMS identify phase I metabolites (e.g., O-demethylation, hydroxylation) and phase II glucuronides. For example, 25B-NBOMe undergoes demethylation at the 2-methoxybenzyl group, yielding a primary metabolite (m/z 270.1598). Incubation conditions: 10 µM substrate, 37°C, 3 hours, with metabolic quenching using acetonitrile .
Q. How do structural modifications (e.g., halogen substitution) affect 5-HT2A receptor binding?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that para-halogen substitution (e.g., Br, I, Cl) on the phenethylamine ring enhances binding affinity. For instance, 25I-NBOMe (4-iodo) exhibits ~10-fold higher 5-HT2A affinity (pKi = 9.1) compared to non-halogenated analogs. Computational docking (e.g., AutoDock Vina) models interactions between halogen atoms and receptor residues (e.g., Ser159, Val156) .
Q. What computational approaches predict the neurotoxic potential of these compounds?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) and density functional theory (DFT) analyze interactions with 5-HT2A receptors. ADMET predictions using SwissADME estimate blood-brain barrier permeability (e.g., logBB > 0.3 for 25I-NBOMe) and hepatotoxicity (CYP450 inhibition). In vivo rodent models correlate receptor occupancy (via PET imaging) with behavioral outcomes (e.g., head-twitch response) .
Q. Why do some positional isomers lack psychoactivity despite structural similarity?
- Methodological Answer : Non-psychoactive isomers (e.g., 3,4-dimethoxy-NBOMe) show reduced 5-HT2A receptor activation due to steric hindrance from methoxy group positioning. Functional assays (e.g., β-arrestin recruitment) confirm lower efficacy (<10% of 5-HT response) compared to active isomers (e.g., 2,5-dimethoxy-NBOMe at >80% efficacy) .
Data Contradictions and Mitigation Strategies
- Contradiction : While 25B-NBOMe is reported to have high 5-HT2A affinity in vitro , in vivo studies show variable neurochemical effects (e.g., dopamine vs. serotonin modulation) .
- Mitigation : Use species-specific receptor models (e.g., humanized 5-HT2A mice) and standardized dosing protocols to reduce interspecies variability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
